molecular formula C90H149N23O24 B219782 Trichosporin B-iiib CAS No. 121689-06-3

Trichosporin B-iiib

Cat. No.: B219782
CAS No.: 121689-06-3
M. Wt: 1937.3 g/mol
InChI Key: KIBDBPLUCZHLPT-RDOSJKPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichosporin B-IIIb is a constituent of an antibiotic peptide complex produced by the fungus Trichoderma polysporum . These peptides belong to the peptaibol family, known for their linear sequences and the presence of non-standard amino acids. Structural elucidation studies have revealed that the backbone of trichosporin peptides contains a unique Aib–Pro (α-aminoisobutyric acid–Proline) peptide bond, which is considered structurally significant . The molecular weights of trichosporin-B compounds are approximately 2000, and they exhibit very similar structural conformations in solution, as determined by NMR studies . Research on related analogues within the trichosporin-B family has demonstrated significant biological activities, including the ability to form voltage-activated ion channels in lipid bilayer membranes . These ion-channel-forming properties are critical for their mechanism of action, which also includes inducing catecholamine secretion from adrenal chromaffin cells . The biological activity of different trichosporin-B analogues has been found to correlate with the overall lipophilicity of the molecule . As such, this compound is a compound of interest for fundamental research in membrane biophysics, ion-channel mechanics, and the study of antimicrobial peptides.

Properties

CAS No.

121689-06-3

Molecular Formula

C90H149N23O24

Molecular Weight

1937.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

InChI

InChI=1S/C90H149N23O24/c1-26-47(6)65(105-81(135)87(18,19)108-72(126)57(36-39-62(93)118)103-80(134)88(20,21)112-82(136)89(22,23)107-69(123)51(10)96-66(120)48(7)95-67(121)49(8)97-78(132)85(14,15)106-52(11)115)76(130)111-84(12,13)77(131)94-43-63(119)100-58(41-45(2)3)73(127)109-90(24,25)83(137)113-40-30-33-59(113)74(128)104-64(46(4)5)75(129)110-86(16,17)79(133)98-50(9)68(122)101-56(35-38-61(92)117)71(125)102-55(34-37-60(91)116)70(124)99-54(44-114)42-53-31-28-27-29-32-53/h27-29,31-32,45-51,54-59,64-65,114H,26,30,33-44H2,1-25H3,(H2,91,116)(H2,92,117)(H2,93,118)(H,94,131)(H,95,121)(H,96,120)(H,97,132)(H,98,133)(H,99,124)(H,100,119)(H,101,122)(H,102,125)(H,103,134)(H,104,128)(H,105,135)(H,106,115)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,130)(H,112,136)/t47-,48-,49-,50-,51-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1

InChI Key

KIBDBPLUCZHLPT-RDOSJKPVSA-N

SMILES

CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

Other CAS No.

121689-06-3

sequence

XAAAXXQXIXGLXPVXAQQF

Synonyms

trichosporin B-IIIb

Origin of Product

United States

Discovery, Isolation, and Producing Organism of Trichosporin B Iiib

Historical Context of Trichosporin B-iiib Discovery

The discovery of this compound is part of the broader scientific exploration into peptaibiotics, a class of peptide antibiotics. Research into the secondary metabolites of the fungal genus Trichoderma has led to the identification of numerous bioactive compounds. nih.gov Peptaibiotics produced by Trichoderma species are known for their interesting physicochemical and biological properties, including antibacterial and antifungal activities. nih.gov

This compound was identified as a component of a complex antibiotic mixture produced by the fungus Trichoderma polysporum. rsc.org Its structural elucidation, along with several other related Trichosporin-B analogues, was a significant step in understanding the diversity of peptaibiotics produced by this organism. rsc.org The identification of these compounds was made possible through advanced analytical techniques that could separate and characterize the components of the microheterogeneous mixtures in which they are naturally produced. nih.govrsc.org

Identification and Characterization of Biosynthetic Microorganisms

Trichoderma polysporum is a species of fungus that is a known producer of a variety of secondary metabolites, including peptidic immunosuppressants and antibiotics. nih.govbohrium.com This fungus is the organism from which this compound and its related compounds were isolated. rsc.org Strains of Trichoderma are often isolated from natural sources such as soil. researchgate.net The production of bioactive compounds like this compound by Trichoderma polysporum typically occurs through controlled fermentation processes. herts.ac.uk

Table 1: Producing Organism of this compound

Details
Fungal Species Trichoderma polysporum
Class of Compounds Produced Peptaibiotics, Cyclopeptides
Known Bioactive Molecules This compound, Trichosporin B-IIIc, Trichosporin B-IVb, Trichosporin B-IVc, Trichosporin B-IVd, Trichosporin B-VIa, Trichosporin B-VIb, Trichopolyns, Cyclosporins
Natural Habitat Soil

The isolation and purification of this compound from the culture broth of Trichoderma polysporum is a multi-step process designed to separate it from a mixture of other similar peptide antibiotics. rsc.org

The primary method employed for the purification of this compound is reversed-phase high-performance liquid chromatography (HPLC). rsc.org This technique is highly effective in separating the individual components of the complex mixture of Trichosporins produced by the fungus. rsc.org

The structural characterization of the purified this compound was achieved through a combination of advanced spectrometric techniques. rsc.org Fast-atom bombardment mass spectrometry (FAB MS) and fast-atom bombardment mass spectrometry/mass spectrometry (FAB MS/MS) were instrumental in determining the amino acid sequence of the peptide, particularly in handling the unstable Aib-Pro peptide bond present in the molecule. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy was also used to aid in the complete structural elucidation. rsc.org

Table 2: Techniques for Isolation and Characterization of this compound

TechniquePurpose
Reversed-Phase High-Performance Liquid Chromatography (HPLC) Purification of individual Trichosporin components
Fast-Atom Bombardment Mass Spectrometry (FAB MS) Structural elucidation and sequencing
Fast-Atom Bombardment Mass Spectrometry/Mass Spectrometry (FAB MS/MS) Detailed structural analysis, particularly for unstable peptide bonds
Nuclear Magnetic Resonance (NMR) Spectroscopy Aiding in complete structural determination

Structural Elucidation of Trichosporin B Iiib

Primary Structure Analysis and Amino Acid Sequence Determination

The primary structure of a peptide is defined by its amino acid sequence. For peptaibols like Trichosporin B-IIIb, this analysis is complicated by the presence of components not found in ribosomally synthesized proteins.

Identification of Key Amino Acid Residues and Non-Proteinogenic Components

This compound is composed of a mixture of standard amino acids and characteristic non-proteinogenic residues. mtak.hu A key feature of peptaibols is the high proportion of α-aminoisobutyric acid (Aib), an α,α-dialkylated amino acid. mtak.huresearchgate.net This residue imposes significant conformational constraints on the peptide backbone.

In addition to Aib, analysis of related Trichosporin B analogues, such as B-VIIa, has identified other amino acids including Glycine (B1666218) (Gly), L-Alanine (L-Ala), L-Proline (L-Pro), L-Valine (L-Val), L-Isoleucine (L-Ile), L-Leucine (L-Leu), and Glutamine/Glutamic acid (Gln/Glu). researchgate.net Another non-proteinogenic amino acid, L-isovaline (L-Iva), has also been identified in this family of compounds. researchgate.net

A defining characteristic of the "peptaibol" class is the presence of a C-terminal amino alcohol. mtak.hu In the case of the Trichosporin B family, this is typically phenylalaninol (Pheol), which is a phenylalaninol residue linked by a peptide bond. researchgate.netresearchgate.net The N-terminus is commonly protected by an acetyl group (Ac). mtak.huresearchgate.net

Characterization of Unique Peptide Bonds and Linkages

The peptide backbone of this compound and its analogues contains a uniquely unstable peptide bond between an α-aminoisobutyric acid (Aib) residue and a Proline (Pro) residue. rsc.orgrsc.org The Aib-Pro bond is notably labile and prone to cleavage under specific conditions. researchgate.net This instability is a critical feature that is exploited during mass spectrometric analysis to facilitate sequence determination. The steric hindrance caused by the gem-dimethyl group of Aib adjacent to the rigid cyclic structure of Proline contributes to this bond's susceptibility to fragmentation.

Advanced Spectroscopic and Analytical Techniques in Structural Determination

The structural elucidation of this compound was made possible by the synergistic application of mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org These methods provided complementary information necessary to piece together the complete primary structure.

Application of Fast-Atom Bombardment Mass Spectrometry (FAB MS and FAB MS/MS)

Fast-Atom Bombardment Mass Spectrometry (FAB MS) and tandem Mass Spectrometry (FAB MS/MS) were the primary tools used to determine the amino acid sequences of this compound and its co-produced analogues. rsc.orgrsc.org FAB MS is a soft ionization technique that allows for the analysis of large, non-volatile biomolecules, providing critical molecular weight information. nih.gov For Trichosporin B analogues, molecular weights were determined to be approximately 2000 Da. rsc.orgrsc.org

The sequencing was heavily reliant on the analysis of fragmentation patterns. researchgate.net Specifically, the characteristic cleavage of the labile Aib-Pro peptide bond in FAB-MS analysis yielded significant complementary fragment ions. researchgate.net By identifying these major fragments, researchers could deduce the sequence of amino acids on either side of the Aib-Pro linkage, ultimately allowing for the reconstruction of the entire peptide sequence. rsc.orgresearchgate.net

Role of Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformation and Sequence Elucidation

While mass spectrometry provided the core sequencing data, Nuclear Magnetic Resonance (NMR) spectroscopy served as a crucial supplementary technique. rsc.orgrsc.org NMR spectroscopy is a powerful method for determining the structure of organic molecules in solution. nih.govresearchgate.net In the analysis of Trichosporins, 1H NMR spectra helped to confirm the presence of specific components, such as the N-terminal acetyl group and the phenyl group of the C-terminal phenylalaninol. researchgate.net

Furthermore, two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), were employed to aid in the structural determination of related Trichosporin B compounds. researchgate.net These techniques provide information about the connectivity of atoms and the spatial proximity of protons, respectively, which helps to confirm the amino acid sequence and provides insights into the peptide's three-dimensional conformation, suggesting a predominantly α-helical structure for the Trichosporin B family. researchgate.net

Comparative Structural Analysis with Related Trichosporin B Analogues

This compound is produced by Trichoderma polysporum as part of a complex mixture of closely related peptides. rsc.orgrsc.org These analogues share a high degree of structural similarity, often differing by only one or two amino acid substitutions. The separation of these components is typically achieved by reversed-phase high-performance liquid chromatography (HPLC). rsc.orgresearchgate.net

The structural elucidation of this compound was conducted alongside that of several other analogues, including Trichosporin B-IIIc, B-IVb, B-IVc, B-IVd, B-VIa, and B-VIb. rsc.org Later studies also characterized additional analogues like B-VIIa and B-VIIb. researchgate.net A key distinguishing feature between the Trichosporin A and B series is the amino acid at position 18, which is a Glutamine (Gln) in the A series and a Glutamic acid (Glu) in the B series. researchgate.net

The table below summarizes some of the known Trichosporin B analogues and highlights the variations in their amino acid sequences.

Compound NameStatus/Note
This compound A component of the antibiotic mixture from Trichoderma polysporum, sequence determined by FAB MS/MS. rsc.org
Trichosporin B-IIIc Co-isolated with B-IIIb; structure elucidated simultaneously. rsc.org
Trichosporin B-IVb Co-isolated with B-IIIb; structure elucidated simultaneously. rsc.org
Trichosporin B-IVc Co-isolated with B-IIIb; structure elucidated simultaneously. rsc.org
Trichosporin B-IVd Co-isolated with B-IIIb; structure elucidated simultaneously. rsc.org
Trichosporin B-VIa Co-isolated with B-IIIb; structure elucidated simultaneously. rsc.org
Trichosporin B-VIb Co-isolated with B-IIIb; structure elucidated simultaneously. rsc.org
Trichosporin B-VIIa Sequence: Ac-Aib-Ala-Aib-Ala-Aib-Aib-Gln-Aib-Ile-Aib-Gly-Leu-Aib-Pro-Val-Aib-Iva-Gln-Gln-Pheol. researchgate.net
Trichosporin B-VIIb Co-isolated with B-VIIa; structure elucidated by FAB-MS fragmentation analysis. researchgate.net

Biosynthesis Pathways of Trichosporin B Iiib

Enzymology of Trichosporin B-iiib Biosynthesis

The biosynthesis of this compound and related peptaibols is catalyzed by Non-Ribosomal Peptide Synthetases (NRPSs). researchgate.net These are exceptionally large, modular enzyme complexes that function as a molecular assembly line to build the peptide chain step-by-step. biorxiv.orgnih.gov Each module of the NRPS is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide. nih.govnih.gov

The core catalytic functions within each NRPS module are performed by a series of specialized domains. nih.govnih.gov The process begins with the Adenylation (A) domain, which selects a specific amino acid and activates it using ATP to form an aminoacyl-adenylate. This activated amino acid is then transferred to the Thiolation (T) domain, also known as a Peptidyl Carrier Protein (PCP), where it is covalently attached to a phosphopantetheine (PPt) cofactor. nih.govnih.gov The Condensation (C) domain then catalyzes the formation of a peptide bond between the amino acid held by its own module's T-domain and the nascent peptide chain attached to the T-domain of the preceding module. nih.gov This cycle of condensation and chain elongation continues across successive modules until the full-length peptide is assembled. Finally, a terminal Thioesterase (TE) domain cleaves the completed peptaibol from the NRPS enzyme, releasing the final product. nih.govresearchgate.net

Core Domains of Non-Ribosomal Peptide Synthetases (NRPS) in Peptaibol Biosynthesis
DomainAbbreviationFunction
AdenylationASelects a specific amino acid substrate and activates it by converting it to an aminoacyl-adenylate at the expense of ATP. nih.govnih.gov
Thiolation (Peptidyl Carrier Protein)T or PCPCovalently binds the activated amino acid via a thioester linkage to its phosphopantetheine cofactor and shuttles it and the growing peptide chain between other catalytic domains. nih.govnih.gov
CondensationCCatalyzes the formation of a new peptide bond between the upstream nascent peptide and the amino acid of the current module. biorxiv.orgnih.gov
ThioesteraseTELocated at the final module, this domain catalyzes the release of the fully synthesized peptide chain from the NRPS enzyme. nih.govresearchgate.net

Genetic Basis of Peptaibol Production in Trichoderma Species

The production of peptaibols in fungi of the genus Trichoderma is governed by large biosynthetic gene clusters (BGCs). wikipedia.org The central components of these clusters are the genes encoding the massive NRPS enzymes. nih.gov Genome sequencing of various Trichoderma species has revealed the presence of multiple NRPS genes, often with varying numbers of modules, such as those encoding for 14, 18, or 20-module synthetases. nih.govresearchgate.netresearchgate.net For instance, the biocontrol fungus Trichoderma virens possesses multiple NRPS genes, including tex1 and tex2. The tex1 gene is responsible for synthesizing 18-residue peptaibols, while tex2, a 14-module NRPS, is involved in the production of both 11- and 14-residue peptaibols. biorxiv.org

A significant mechanism for generating chemical diversity in peptaibols is "module skipping". nih.gov This phenomenon allows a single, large NRPS to produce peptides of different lengths. nih.gov For example, the disruption of the 14-module tex2 gene in T. virens eliminated the production of both 14-residue and 11-residue peptaibols. nih.govnih.govresearchgate.net This indicates that the NRPS can bypass certain modules during the synthesis process, resulting in a shorter final product. nih.govnih.gov This modular flexibility provides a significant ecological advantage, allowing the fungus to produce a wider array of bioactive compounds from a limited set of genes. nih.gov The structural diversification of peptaibols is also attributed to the non-specific substrate recognition by the Adenylation (A) domains within the highly conserved NRPS enzymes, which can incorporate different amino acids at a given position, leading to a microheterogeneous mixture of related peptaibols. biorxiv.org

Strategies for Directed Biosynthesis of this compound and Related Peptaibols

Fungi like Trichoderma typically produce complex mixtures of closely related peptaibol analogues, which can complicate their purification and study. jst.go.jpnih.gov Researchers have developed strategies for the directed biosynthesis of specific peptaibols by manipulating the fermentation conditions, a technique known as precursor-directed biosynthesis. jst.go.jpnih.gov

This approach involves supplementing the fungal growth medium with high concentrations of specific amino acid precursors. nih.gov The addition of α-aminoisobutyric acid (Aib), a hallmark amino acid of peptaibols, has been shown to simplify the natural product profile, often leading to the almost exclusive production of a single, Aib-enriched peptide. jst.go.jpnih.gov When the fungus is supplied with an abundance of Aib, it does not need to synthesize it, facilitating its incorporation into the peptide chains and potentially outcompeting other amino acids at positions where the NRPS Adenylation domain has relaxed specificity. mdpi.com This strategy has been successfully used in Trichoderma harzianum and Trichoderma longibrachiatum to simplify peptaibol mixtures and, in some cases, to generate new analogues that were not produced under standard fermentation conditions. jst.go.jpnih.gov Similarly, adding other amino acids, such as glutamic acid, can increase the production of acidic peptaibols over their neutral counterparts. jst.go.jpnih.gov

Membrane Interactions and Pore Forming Mechanisms of Trichosporin B Iiib

Fundamental Principles of Peptaibol Membrane Activity

Peptaibols are peptides rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. nih.govmdpi.com The presence of Aib residues strongly induces a helical conformation, which is crucial for their interaction with and insertion into biological membranes. nih.gov Unlike many other antimicrobial peptides, peptaibols typically lack a significant number of charged and polar amino acids. nih.gov Their potent biological activity, including antifungal, antibacterial, and anticancer properties, is closely linked to their ability to permeabilize lipid bilayers. nih.gov

The interaction of peptaibols with membranes is generally understood through a few key models:

The "Barrel-Stave" Model: This is a primary model for the action of longer peptaibols, such as alamethicin. nih.gov In this model, the peptide monomers first bind to the membrane surface. Subsequently, they insert into the lipid bilayer and aggregate to form a barrel-like structure, creating a hydrophilic pore. nih.gov The "staves" of this barrel are the individual peptide helices.

Toroidal Pore (or "Wormhole") Model: In this model, the peptide helices, along with the polar head groups of the lipids, bend to form a continuous pore through the membrane. This results in a disruption of the bilayer's structure.

Detergent-like (or "Carpet") Model: Here, the peptaibols accumulate on the membrane surface, disrupting the lipid packing and eventually leading to the formation of micelles and the complete disintegration of the membrane.

The specific mechanism employed by a peptaibol depends on several factors, including its length, amino acid sequence, hydrophobicity, the concentration of the peptide, and the composition and properties of the target membrane. nih.gov For shorter peptaibols, mechanisms such as forming end-to-end dimers within the bilayer or inducing membrane curvature to form toroidal channels are also proposed. nih.gov

Mechanistic Studies of Pore Formation by Trichosporin B-iiib and Analogues

Analysis of Voltage-Gated Channel Formation in Planar Lipid Bilayers

Studies on this compound and its analogues have utilized planar lipid bilayers as a model system to investigate their pore-forming capabilities. kindai.ac.jpelifesciences.org This technique allows for the precise control of experimental conditions, such as the lipid composition of the membrane and the applied voltage. elifesciences.org Research has shown that Trichosporins can form voltage-dependent ion channels in these artificial membranes. kindai.ac.jpkyoto-u.ac.jp This voltage-gating behavior is a hallmark of many channel-forming peptides, including the well-studied alamethicin. nih.gov The application of a transmembrane potential influences the insertion and aggregation of the peptide monomers, leading to the opening and closing of the channels. elifesciences.org The stability of these channels is influenced by the length of the peptide, with a proper fit to the membrane thickness being a critical factor. kindai.ac.jp

Investigation of Ionic Conductance and Permeability Characteristics

The channels formed by this compound allow the passage of ions across the membrane, and the characteristics of this ion flow provide insights into the structure of the pores. cvphysiology.com Ionic conductance, a measure of how easily charged particles move through the channel, can be determined in planar lipid bilayer experiments. cvphysiology.com Studies on related peptaibols have shown that the conductance levels can be multi-state, indicating that the pores can exist in various sizes corresponding to different numbers of aggregated peptide monomers. nih.gov The permeability of the channel refers to the ease with which specific ions can pass through, which is influenced by the channel's size and the physicochemical properties of its lining. cvphysiology.com For instance, Trichosporin B-III has been shown to induce a Ca2+ influx into cells, suggesting that the channels it forms are permeable to calcium ions. nih.gov This influx can occur either through the formation of new channels by the peptide itself or by the activation of existing voltage-dependent Ca2+ channels in the cell membrane. nih.gov

Influence of this compound on Cellular Membrane Permeability and Integrity

The pore-forming activity of this compound directly impacts the permeability and integrity of cellular membranes. mdpi.comnih.gov By creating channels, it disrupts the natural barrier function of the membrane, leading to the leakage of essential cytoplasmic components and an uncontrolled influx of external substances. mdpi.comnih.gov Studies on bovine adrenal chromaffin cells demonstrated that low concentrations of Trichosporin B-III caused catecholamine secretion without releasing the cytoplasmic enzyme lactate (B86563) dehydrogenase, indicating a specific increase in membrane permeability to ions like Ca2+. nih.gov However, at higher concentrations, the release of lactate dehydrogenase was observed, suggesting a more significant loss of membrane integrity. nih.gov This dose-dependent effect highlights the progressive nature of membrane damage, from selective ion channel formation to more widespread disruption. nih.gov The ability to permeabilize membranes is a key factor in the antimicrobial and cytotoxic activities of peptaibols. nih.govmdpi.com

Comparative Analysis of Membrane-Modifying Properties with Other Peptaibols (e.g., Saturnisporin SA IV, Harzianin HA V)

Comparing the membrane-modifying properties of this compound with other peptaibols like Saturnisporin SA IV and Harzianin HA V reveals both commonalities and differences in their mechanisms of action.

Common Features: All three peptaibols are known to interact with and permeabilize lipid bilayers, a characteristic central to their biological activities. nih.govresearchgate.net They all form voltage-gated ion channels in planar lipid bilayers. nih.gov Structurally, they are all α-helical peptides containing Aib residues. nih.govresearchgate.net

Key Differences:

Chain Length: Saturnisporin SA IV is a 20-residue peptide, while Harzianin HA V is shorter with 18 residues. nih.gov The length of the peptide can influence its ability to span the membrane and the stability of the channels it forms. kindai.ac.jp

Conductance and Kinetics: Single-channel measurements have shown that Saturnisporin SA IV forms multi-state channels with non-integral open states, similar to alamethicins, but with faster kinetics. nih.gov In contrast, the shorter Harzianin HA V induces much smaller conducting aggregates, which is consistent with macroscopic conductance data. nih.gov This suggests that even small differences in length and sequence can significantly impact the size and properties of the pores formed.

The following table summarizes the comparative features:

FeatureThis compoundSaturnisporin SA IVHarzianin HA V
Pore Formation Forms voltage-gated ion channels kindai.ac.jpkyoto-u.ac.jpForms voltage-gated ion channels nih.govForms voltage-gated ion channels nih.gov
Chain Length Not explicitly stated in the provided context20 amino acid residues nih.gov18 amino acid residues nih.gov
Channel Characteristics Induces Ca2+ influx nih.govMulti-state channels with fast kinetics nih.govForms smaller conducting aggregates nih.gov

This comparative analysis underscores that while the general mechanism of membrane disruption is conserved among these peptaibols, subtle variations in their molecular structure lead to distinct biophysical properties of the channels they form.

Cellular and Biochemical Effects of Trichosporin B Iiib

Antitrypanosomal Activity of Trichosporin B Derivatives

Structure-Activity Relationships in Antitrypanosomal Potency within the Trichosporin B Series

The Trichosporin B series, a class of peptaibiotics isolated from fungal sources such as Trichoderma polysporum, has garnered attention for its in vitro antitrypanosomal activity against parasites like Trypanosoma brucei brucei kitasato-u.ac.jpresearchgate.netresearchgate.netnih.gov. While specific data for Trichosporin B-iiib was not directly identified in the reviewed literature, the broader Trichosporin B series exhibits varying degrees of potency, indicating significant structure-activity relationships (SAR) within this group of compounds researchgate.net. Understanding these relationships is crucial for the development of novel antiparasitic agents.

Comparative Potency of Trichosporin B Analogues

Research into the Trichosporin B series has revealed distinct differences in antitrypanosomal efficacy among its various members. These compounds, characterized by their peptide nature, interact with biological membranes, a property thought to underpin their antiparasitic mechanism, potentially by uncoupling oxidative phosphorylation or forming ion channels researchgate.net.

Trichosporin B-VIIa has demonstrated potent antitrypanosomal activity, exhibiting an IC50 value of 0.92 µg/mL against Trypanosoma brucei brucei GuTat3.1 kitasato-u.ac.jpresearchgate.net.

In contrast, Trichosporin B-VIIb , another analogue from the series, displayed moderate activity with a higher IC50 value of 6.10 µg/mL against the same parasite strain kitasato-u.ac.jpresearchgate.net.

Further studies identified an unnamed Trichosporin B analogue, designated as '5' in one report, which showed the most significant potency among the tested compounds, with an IC50 value of 0.16 µg/mL researchgate.net.

Potential Structure-Activity Insights

The substantial variation in IC50 values, from 0.16 µg/mL for analogue '5' to 6.10 µg/mL for B-VIIb, suggests that even minor structural modifications can lead to significant changes in the compound's ability to inhibit or kill trypanosomes. These structural variations likely influence how effectively the trichosporins interact with and disrupt the parasite's cellular membranes or other vital targets. While detailed SAR studies correlating specific structural elements with potency are still emerging, the data clearly indicates that the chemical architecture of Trichosporin B compounds is directly linked to their efficacy as antitrypanosomal agents.

Synthetic Approaches and Structural Modification of Trichosporin B Iiib Analogues

Chemical Synthesis Methodologies for Complex Peptaibol Structures

The synthesis of peptaibols, including Trichosporin B-iiib, presents significant challenges due to their unique structural features. These include the presence of sterically hindered α,α-dialkyl amino acid residues like Aib, which can lead to poor reactivity in standard peptide synthesis protocols plos.orgmdpi.com. Furthermore, the Aib-Pro peptide bond is known to be acid-labile, and the tendency for Aib-containing peptides to cyclize to diketopiperazines requires careful consideration during synthesis plos.org.

Common strategies for synthesizing complex peptaibols often involve segment condensation approaches, where smaller peptide fragments are synthesized and then coupled together plos.org. Solid-phase peptide synthesis (SPPS) is a widely used technique, often employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino group protection acs.orgjocpr.com. However, the incorporation of unusual amino acids and the potential for side reactions necessitate optimized coupling reagents and protecting group strategies mdpi.comjocpr.com. For instance, acid-free methods for cleavage of protecting groups like tert-butyl (t-Bu) and Boc ( tert-butyloxycarbonyl) have been employed to overcome issues associated with acid-labile linkages plos.org. The presence of unique moieties, such as the phenylalaninol (Phaol) at the C-terminus of some peptaibols, also adds complexity to the synthetic route plos.org.

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural determination and sequence elucidation of these peptides, often requiring advanced techniques like fast-atom bombardment mass spectrometry/mass spectrometry (FAB MS/MS) for peptides with unusual peptide bonds rsc.orgcapes.gov.br.

Rational Design and Synthesis of this compound Analogues for Functional Probing

The rational design and synthesis of this compound analogues are driven by the need to probe specific functional aspects of the parent molecule and to potentially enhance its bioactivity or alter its properties. This approach involves making targeted modifications to the natural peptide sequence.

Analogues are often created to investigate the impact of specific amino acid residues, their positions, or terminal modifications on the peptide's biological activity plos.orgnih.gov. For example, researchers have synthesized analogues with modified C-termini to study the structure-activity relationship of the terminal residue, such as phenylalaninol (Phaol) in Septocylindrin B plos.org. The synthesis of spin-labeled analogues, for instance, is crucial for electron paramagnetic resonance (EPR) studies aimed at understanding peptide-membrane interactions mdpi.comnih.gov. These modifications, however, can be synthetically challenging, particularly when dealing with sterically hindered residues like Aib or unusual amino acids like Toac (2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid), which exhibit poor reactivity mdpi.com.

Structure-Activity Relationship (SAR) Studies based on Chemically Modified this compound Structures

Structure-activity relationship (SAR) studies are pivotal in understanding how specific structural features of this compound and its analogues correlate with their biological functions. By systematically modifying the peptide and observing the resulting changes in activity, researchers can identify key structural elements responsible for its bioactivity.

SAR studies often focus on the influence of amino acid composition, sequence, and terminal modifications on properties such as membrane perturbation, channel formation, and antimicrobial or cytotoxic effects plos.orgnih.gov. For instance, the amount and position of Aib residues are known to significantly influence the helical conformation and stability of peptaibols, which in turn affects their bioactivity nih.gov. Modifications to the C-terminus, such as altering the phenylalaninol moiety, have been investigated to understand their role in membrane interaction and antibacterial activity plos.org.

The synthesis of libraries of analogues with variations in specific positions allows for the mapping of critical residues. For example, studies on related peptaibols have shown that changes in amino acid residues can alter their membrane-disrupting capabilities and selectivity plos.orgnih.gov. Detailed analysis, often combining experimental data (e.g., from biological assays, spectroscopy) with computational modeling, helps to establish correlations between molecular structure and observed biological outcomes.

Compound List

this compound

Septocylindrin B

Alamethicin

Culicinin D

Lipovelutibols B and D

Pentadecaibin

Trichogin

Antiamoebin I

Chilenopeptins A and B

Asperelines A-F

Trichodermides A-E

Lipovelutibols A-D

Microbacterins A and B

Trichorzianines

Paracelsin

Trichosporin-B-III

Trichosporin-B-IIIa

Trichosporin-B-IIIb

Trichosporin-B-IIIc

Trichosporin-B-IVb

Trichosporin-B-IVc

Trichosporin-B-IVd

Trichosporin-B-VIa

Trichosporin-B-VIb

Trichosporin-B-VIIa

Trichosporin-B-VIIb

Future Research Directions and Biotechnological Potential

Advancements in Analytical Techniques for Detailed Peptaibol Characterization

The structural elucidation of peptaibols like Trichosporin B-iiib is inherently complex due to their microheterogeneity and the presence of non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib). psu.edursc.org Current characterization relies heavily on a combination of sophisticated analytical methods.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is fundamental for separating and identifying individual peptaibol components from the complex mixtures produced by fungi. rsc.orgmdpi.com Techniques like fast-atom bombardment mass spectrometry (FAB-MS) and electrospray ionization tandem mass spectrometry (ESI-MS/MS) are crucial for sequencing these peptides. rsc.orgrsc.org The presence of the characteristic amino acid Aib can be confirmed by identifying specific mass differences in the fragment ions during MS analysis. psu.edu

For determining the three-dimensional structure, nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional experiments like COSY and NOESY, is indispensable. rsc.orgportlandpress.comnih.gov Solid-state NMR spectroscopy has also been employed to study the alignment and conformation of related peptaibols within lipid membranes, providing critical insights into their mechanism of action. nih.gov

Future research will likely focus on integrating more advanced analytical technologies. The emerging field of "peptaibiomics" aims to rapidly screen and analyze the entire peptaibol profile of a fungus from a single culture. psu.edu This involves streamlined solid-phase extraction (SPE) followed by HPLC-ESI-MS. psu.edu Furthermore, combining techniques like genome mining with mass spectrometry and molecular networking can accelerate the discovery and annotation of new peptaibols. nih.govresearchgate.net Improvements in ion mobility-mass spectrometry could offer an additional layer of separation based on molecular shape, helping to resolve highly similar isoforms.

Table 1: Key Analytical Techniques for this compound Characterization

TechniqueApplicationKey Insights Provided
HPLC-MS/MS Separation and SequencingIdentifies individual peptaibol components and determines their amino acid sequence. rsc.orgmdpi.com
FAB-MS Structural ElucidationDetermines molecular weights and aids in sequencing, especially for peptides with unstable bonds like Aib-Pro. rsc.orgrsc.org
NMR Spectroscopy 3D Structure DeterminationElucidates the peptide's conformation and the spatial relationship between amino acid residues. rsc.orgportlandpress.com
Solid-State NMR Membrane Interaction AnalysisReveals the peptide's orientation and structure when embedded in a lipid bilayer. nih.gov
Peptaibiomics High-Throughput ScreeningEnables rapid analysis of the complete peptaibol profile of a fungal strain. psu.edu

Elucidation of Novel Biological Activities and Molecular Targets of this compound

The primary known biological activity of this compound and other peptaibols is their antimicrobial function, particularly against fungi. researchgate.net This activity stems from their ability to form voltage-dependent ion channels in the plasma membranes of target organisms, disrupting the electrochemical balance and leading to cell death. nih.gov The helical structure and amphiphilic nature of these peptides allow them to insert into and permeabilize lipid bilayers. rsc.orgportlandpress.comnih.gov

While the antifungal properties are well-documented, the full spectrum of this compound's biological activities remains an area of active exploration. Research on related peptaibols suggests a variety of other potential effects. For instance, some trichosporins have demonstrated antitrypanosomal activity. nih.govkitasato-u.ac.jp Others have been shown to stimulate the plasma membrane H+-ATPase in plants, which could contribute to plant growth promotion. acs.org There is also evidence that peptaibols can act as elicitors of plant defense mechanisms, inducing systemic resistance against pathogens. nih.govgoogle.comnih.gov

A significant future research direction is the precise identification of the molecular targets of this compound beyond general membrane disruption. Studies on Trichosporin B-III have shown that it can cause catecholamine secretion from adrenal chromaffin cells by activating voltage-dependent Ca2+ channels or by forming channels itself. nih.gov This suggests a more specific interaction with cellular components than simple membrane leakage. Identifying specific protein or lipid targets could unveil novel mechanisms of action and open possibilities for developing more selective therapeutic agents. The investigation into its effects on various cell types, including mammalian cells, is crucial for understanding its broader pharmacological potential. researchgate.net

Table 2: Known and Potential Biological Activities of Trichosporin B Family and Related Peptaibols

ActivityOrganism/SystemMechanism of Action
Antifungal FungiForms voltage-dependent ion channels in plasma membranes, causing cytoplasmic leakage. nih.gov
Antitrypanosomal Trypanosoma bruceiPresumed to be membrane interaction. nih.govkitasato-u.ac.jp
Plant Defense Elicitation PlantsInduces systemic resistance against pathogens. nih.govgoogle.com
Plant Growth Promotion PlantsStimulates plasma membrane H+-ATPase activity. acs.org
Neurotransmitter Release Bovine Adrenal Chromaffin CellsInduces Ca2+ influx, leading to catecholamine secretion. nih.gov

Optimization of Biotechnological Production and Strain Improvement for this compound from Trichoderma polysporum

This compound is a secondary metabolite produced by the filamentous fungus Trichoderma polysporum. rsc.orgkindai.ac.jp Enhancing its production through biotechnological approaches is essential for further research and potential commercialization. This involves optimizing fermentation conditions and improving the producing fungal strain. scielo.org.pe

The optimization of fermentation is a critical step. Studies on related peptaibols from Trichoderma species have shown that factors like carbon and nitrogen sources, pH, temperature, aeration, and the addition of specific amino acid precursors can significantly influence yield. mdpi.comresearchgate.net For example, solid-state fermentation (SSF) has been successfully optimized for the production of other peptaibols, achieving high yields by controlling parameters such as inoculum size, moisture content, and temperature. nih.gov The use of elicitors, such as cell debris from other fungi, has also been shown to boost peptaibol production. mdpi.comnih.gov

Strain improvement of T. polysporum represents a powerful strategy for increasing yields. researchgate.net This can be approached through classical methods like random mutagenesis followed by screening for high-producing mutants. scielo.org.pe More advanced genetic engineering techniques offer precise control over metabolic pathways. frontiersin.org Overexpressing key regulatory genes or the non-ribosomal peptide synthetase (NRPS) gene clusters responsible for this compound biosynthesis could lead to significant increases in production. scielo.org.penih.gov Conversely, knocking out genes involved in competing metabolic pathways could redirect cellular resources toward the desired compound. researchgate.net A deeper understanding of the genetic regulatory systems in Trichoderma is fundamental to successfully applying these engineering strategies. researchgate.net

Table 3: Strategies for Enhancing this compound Production

StrategyApproachExamples/Targets
Fermentation Optimization Media CompositionAdjusting carbon/nitrogen sources, adding amino acid precursors (e.g., valine). mdpi.comresearchgate.net
Physical ParametersOptimizing temperature, pH, aeration, and moisture content (for SSF). researchgate.netnih.gov
ElicitationAdding fungal cell debris to induce the biosynthetic pathway. mdpi.comresearchgate.net
Strain Improvement Classical MutagenesisUsing UV or chemical mutagens to generate and screen for high-yield strains. scielo.org.pe
Genetic EngineeringOverexpressing biosynthetic genes (NRPS) or key regulatory proteins. scielo.org.penih.gov
Metabolic EngineeringDeleting genes of competing secondary metabolite pathways. researchgate.net

Q & A

Q. What are the established protocols for synthesizing and characterizing Trichosporin B-iiib?

Methodological Answer: Synthesis typically involves fermentation of Trichoderma species under controlled pH and temperature, followed by purification via reverse-phase HPLC. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. Ensure protocols include solvent systems, column specifications, and calibration standards for reproducibility .

Q. How can researchers design experiments to assess this compound’s antifungal activity?

Methodological Answer: Use standardized agar dilution or broth microdilution assays (CLSI guidelines) with clinical isolates (e.g., Candida spp., Aspergillus spp.). Include positive controls (e.g., amphotericin B) and negative controls (solvent-only). Measure minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC), ensuring triplicate trials to account for biological variability .

Q. What analytical techniques are critical for validating this compound’s purity and stability?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) for purity assessment. Stability studies should employ accelerated degradation conditions (e.g., 40°C/75% RH) and monitor degradation products via liquid chromatography–mass spectrometry (LC-MS). Include retention time shifts and peak area ratios for quantitation .

Q. How should researchers address discrepancies in reported MIC values across studies?

Methodological Answer: Cross-validate experimental conditions (e.g., inoculum size, growth media, incubation time). Perform meta-analysis of published data to identify confounding variables (e.g., strain-specific resistance). Use statistical tools like ANOVA to assess inter-lab variability .

Advanced Research Questions

Q. What mechanisms underlie this compound’s selective toxicity toward fungal membranes?

Methodological Answer: Employ fluorescence microscopy with membrane-specific dyes (e.g., DiOC₆ for membrane potential) and atomic force microscopy (AFM) to visualize membrane disruption. Compare lipidomic profiles of treated vs. untreated cells using LC-MS/MS. Reference computational models (e.g., molecular docking) to predict interactions with ergosterol .

Q. How can contradictory findings about this compound’s cytotoxicity in mammalian cells be resolved?

Methodological Answer: Conduct dose-response assays across multiple cell lines (e.g., HEK293, HepG2) using MTT or resazurin assays. Compare membrane cholesterol content (via filipin staining) to fungal ergosterol levels. Use transcriptomic analysis (RNA-seq) to identify off-target pathways and validate with CRISPR knockouts .

Q. What strategies optimize this compound’s bioavailability in in vivo models?

Methodological Answer: Formulate with biocompatible carriers (e.g., liposomes, cyclodextrins) and assess pharmacokinetics via LC-MS/MS in plasma/tissue homogenates. Monitor renal/hepatic clearance and use PK/PD modeling to adjust dosing regimens. Include sham-treated controls to distinguish drug effects from carrier toxicity .

Q. How do researchers differentiate between synergistic and additive effects when combining this compound with other antifungals?

Methodological Answer: Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Synergy is defined as FICI ≤ 0.5. Validate with time-kill curves and confocal imaging of biofilm disruption. Apply Bliss independence or Loewe additivity models for statistical confirmation .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Methodological Answer: Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R). Report IC₅₀/EC₅₀ with 95% confidence intervals. Use Shapiro-Wilk tests for normality and Mann-Whitney U tests for nonparametric data. Include raw datasets in appendices for transparency .

Q. How should researchers handle outliers in spectroscopic data during structural characterization?

Methodological Answer: Apply Grubbs’ test (α = 0.05) to identify statistical outliers. Re-run samples with anomalous NMR/MS peaks and cross-check against synthetic standards. Document outlier exclusion criteria in supplementary materials to avoid bias accusations .

Critical Evaluation and Reproducibility

Q. What ethical considerations apply when testing this compound in animal models?

Methodological Answer: Follow ARRIVE guidelines for experimental design and reporting. Obtain approval from institutional animal ethics committees. Justify sample sizes via power analysis and include humane endpoints (e.g., weight loss >20%). Use randomization and blinding to reduce bias .

Q. How can researchers ensure reproducibility of this compound’s bioactivity assays across labs?

Methodological Answer: Standardize protocols using CLSI/EUCAST guidelines. Share raw data and metadata via repositories (e.g., Zenodo). Perform inter-lab validation with blinded samples and publish detailed SOPs in supplementary files .

Q. What are common pitfalls in interpreting this compound’s mechanism of action, and how can they be mitigated?

Methodological Answer: Avoid overreliance on single-omics approaches; integrate proteomic, lipidomic, and transcriptomic data. Use isogenic fungal mutants to confirm target specificity. Address publication bias by reporting negative results in preprint servers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.